Sodium gualenate
CAS No.: 6223-35-4
Cat. No.: VC0006710
Molecular Formula: C15H18NaO3S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6223-35-4 |
---|---|
Molecular Formula | C15H18NaO3S |
Molecular Weight | 301.4 g/mol |
IUPAC Name | sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |
Standard InChI | InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18); |
Standard InChI Key | ALJAEUGLKAEWPT-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |
SMILES | CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na] |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium gualenate, systematically named sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate, belongs to the azulene sulfonate family. Its IUPAC name reflects the presence of methyl groups at positions 3 and 8, an isopropyl group at position 5, and a sulfonate group at position 1 . The compound’s aromatic azulene core, a bicyclic structure comprising cyclopentadiene and cycloheptatriene rings, contributes to its distinctive blue coloration and stability challenges .
Table 1: Key Chemical Properties of Sodium Gualenate
Property | Value | Source |
---|---|---|
CAS Number | 6223-35-4 | |
Molecular Formula | ||
Molecular Weight | 300.35 g/mol | |
Melting Point | 98°C (lit.) | |
Solubility | 30 mg/mL in DMSO | |
Stability | Decomposes under light/heat |
Pharmacological Profile and Mechanism of Action
Anti-Inflammatory and Anti-Ulcer Effects
Sodium gualenate exerts dual anti-inflammatory and cytoprotective actions through multiple pathways:
-
Histamine Release Inhibition: Direct suppression of histamine release from mast cells reduces mucosal inflammation .
-
Prostaglandin E2 (PGE2) Upregulation: Enhanced PGE2 synthesis promotes mucosal repair and granulation tissue formation .
-
Antioxidant Activity: Neutralizes reactive oxygen species (ROS), mitigating oxidative stress in gastric mucosa .
In a murine model, sodium gualenate reduced leukocyte emigration by 62% following fMLP-induced inflammation, underscoring its anti-inflammatory potency .
Anti-Pepsin Activity
The compound inhibits pepsin activity by 40–50% at concentrations of 10–100 μM, preventing mucosal erosion in gastric ulcers . This action complements its acid-neutralizing effects, making it superior to traditional antacids.
Table 2: Pharmacological Actions of Sodium Gualenate
Action | Mechanism | Clinical Relevance |
---|---|---|
Anti-inflammatory | Histamine suppression, PGE2 upregulation | Reduces gastritis severity |
Antioxidant | ROS scavenging | Protects against oxidative damage |
Anti-peptic | Pepsin inhibition | Prevents ulcer progression |
Stability and Formulation Challenges
Degradation Pathways
Sodium gualenate’s instability under ambient conditions limits its shelf life. Decomposition occurs via:
-
Photodegradation: Exposure to UV light cleaves the sulfonate group .
-
Thermal Degradation: Heating above 40°C accelerates breakdown, with 90% decomposition observed within one week .
-
Oxidative Loss: Susceptibility to air oxidation necessitates inert packaging .
Stabilization Strategies
To enhance stability, manufacturers employ:
-
Cornstarch Co-processing: Kneading with cornstarch (1:250 ratio) reduces decomposition by 70% during tablet compression .
-
Lyophilization: Freeze-drying produces stable powders for reconstitution .
-
Light-Resistant Packaging: Amber glass vials or opaque blisters prevent photodegradation .
Manufacturer | Purity | Price (USD/kg) | Minimum Order |
---|---|---|---|
Sinoway Industrial Co., Ltd. | 98.5% | 0.00–0.00 | 1 kg |
Hebei Mujin Biotechnology | 99% | 0.00 | 1 kg |
Hebei Zhuanglai Chemical | 99% | 10.00 | 1 kg |
Pricing disparities arise from compliance with Japanese Pharmacopeia (JP) standards, which mandate stricter impurity controls .
Clinical Applications and Therapeutic Efficacy
Gastrointestinal Indications
-
Gastric/Duodenal Ulcers: In a 12-week trial, sodium gualenate (10 mg/day) healed 78% of gastric ulcers vs. 55% with placebo .
-
Gastritis: Topical gels reduce endoscopic inflammation scores by 40% in erosive gastritis .
Extra-Gastrointestinal Uses
-
Pharyngitis/Tonsillitis: Lozenges containing 2 mg sodium gualenate alleviate throat pain within 48 hours .
-
Conjunctivitis: 0.1% ophthalmic solutions reduce redness and discharge in 85% of patients .
Future Research Directions
-
Mechanistic Elucidation: Clarify the role of sodium gualenate in modulating NF-κB and Nrf2 pathways .
-
Formulation Innovation: Develop nanoparticle carriers to enhance bioavailability and stability .
-
Therapeutic Expansion: Evaluate efficacy in inflammatory bowel disease (IBD) and chemotherapy-induced mucositis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume